molecular formula C11H8FI B14789683 1-Fluoro-3-iodo-8-methyl-naphthalene

1-Fluoro-3-iodo-8-methyl-naphthalene

Cat. No.: B14789683
M. Wt: 286.08 g/mol
InChI Key: IFGGVRMHTWDGQY-UHFFFAOYSA-N
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Description

1-Fluoro-3-iodo-8-methyl-naphthalene is an organic compound with the molecular formula C11H8FI It is a derivative of naphthalene, characterized by the presence of fluorine, iodine, and a methyl group on the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Fluoro-3-iodo-8-methyl-naphthalene typically involves halogenation reactions. One common method is the iodination of 1-fluoro-8-methyl-naphthalene using iodine and a suitable oxidizing agent. The reaction conditions often include a solvent such as acetic acid and a catalyst to facilitate the halogenation process.

Industrial Production Methods: Industrial production of this compound may involve similar halogenation techniques but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and advanced purification methods to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Fluoro-3-iodo-8-methyl-naphthalene can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium iodide or potassium fluoride in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate in organic solvents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted naphthalenes, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

1-Fluoro-3-iodo-8-methyl-naphthalene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Fluoro-3-iodo-8-methyl-naphthalene depends on its specific application. In chemical reactions, its reactivity is influenced by the presence of the fluorine and iodine atoms, which can affect the electron density and steric properties of the molecule. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding or van der Waals forces.

Comparison with Similar Compounds

    1-Fluoro-3-iodo-naphthalene: Lacks the methyl group, which can affect its reactivity and applications.

    1-Fluoro-8-methyl-naphthalene: Lacks the iodine atom, leading to different chemical properties and reactivity.

    3-Iodo-8-methyl-naphthalene: Lacks the fluorine atom, which can influence its electronic properties.

Uniqueness: 1-Fluoro-3-iodo-8-methyl-naphthalene is unique due to the combination of fluorine, iodine, and a methyl group on the naphthalene ring. This unique structure provides distinct chemical properties, making it valuable for specific synthetic applications and research studies.

Properties

Molecular Formula

C11H8FI

Molecular Weight

286.08 g/mol

IUPAC Name

1-fluoro-3-iodo-8-methylnaphthalene

InChI

InChI=1S/C11H8FI/c1-7-3-2-4-8-5-9(13)6-10(12)11(7)8/h2-6H,1H3

InChI Key

IFGGVRMHTWDGQY-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C=C(C=C2F)I

Origin of Product

United States

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